Trans Stereochemistry Is Required for Cariprazine Synthesis: Only the trans Isomer Serves as the Industrial Intermediate for This $3 Billion/Year API
The industrial process for cariprazine (Vraylar®/Reagila®) explicitly requires (trans-4-amino-cyclohexyl)-acetic acid or its hydrochloride as the starting intermediate. The patent (US 11,274,087) specifies hydrolysis of the trans-ethyl ester hydrochloride to the trans-acid hydrochloride, which is then dimethylcarbamoylated and coupled to 1-(2,3-dichlorophenyl)piperazine [1]. The cis isomer is not used in any disclosed cariprazine synthetic route. Hydrogenation of 4-nitrophenylacetic acid yields approximately 81% trans and 19% cis isomers; the cis isomer must be chromatographically removed [2]. The original Soviet method (1980) separated cis and trans isomers as their hydrochlorides via fractional crystallization, confirming the trans isomer as the desired pharmaceutical intermediate [3].
| Evidence Dimension | Isomeric suitability for cariprazine synthesis |
|---|---|
| Target Compound Data | Trans isomer designated as the required starting material in US 11,274,087; yields cariprazine via 3-step sequence (hydrolysis → dimethylcarbamoylation → coupling/reduction) |
| Comparator Or Baseline | Cis isomer (CAS 61367-39-3): not referenced in any cariprazine patent or synthetic route |
| Quantified Difference | Qualitative: trans is the exclusive isomer for cariprazine; cis is a waste/byproduct that requires separation. Hydrogenation trans:cis ratio ≈ 81:19. |
| Conditions | Patent US 11,274,087 (Richter Gedeon Nyrt., 2022); Russian Chemical Bulletin 29, 1689-1694 (1980) |
Why This Matters
Procurement of the cis isomer for cariprazine intermediate applications results in unusable material; the trans specification is a hard requirement for this supply chain.
- [1] Neu József, GARADNAY SÁNDOR, Szabó Tamás, RICHTER GEDEON NYRT. Industrial process for the preparation of cariprazine. US Patent 11,274,087. Granted 2022-03-15. View Source
- [2] Wustrow et al. Journal of Medicinal Chemistry, 1998, Vol. 41, No. 5, p. 768. (Referenced in US 2011/0288329). View Source
- [3] Karpavichyus, K.I., Palaima, A.I. & Knunyants, I.L. cis- and trans-4-aminocyclohexylacetic acids and their diethylenimido(thio)phosphoryl derivatives. Russian Chemical Bulletin 29, 1689–1694 (1980). View Source
